molecular formula C11H15ClFNO B12086814 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride

1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride

Cat. No.: B12086814
M. Wt: 231.69 g/mol
InChI Key: AZWRMVORYZHECW-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropylamine group attached to a phenoxymethyl moiety, which is further substituted with a fluoro and methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps:

    Formation of the Phenoxymethyl Intermediate: The initial step involves the reaction of 4-fluoro-2-methylphenol with a suitable alkylating agent to form the phenoxymethyl intermediate.

    Cyclopropylamine Introduction: The phenoxymethyl intermediate is then reacted with cyclopropylamine under controlled conditions to introduce the cyclopropylamine group.

    Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or methyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often under reflux conditions.

Major Products:

    Oxidation Products: Corresponding phenoxymethyl derivatives with oxidized functional groups.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: New compounds with substituted fluoro or methyl groups.

Scientific Research Applications

1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(4-Fluoro-2-methyl-phenoxymethyl)-piperidine
  • 3-(2-Fluoro-phenoxymethyl)-piperidine hydrochloride
  • 4-(4-Fluoro-2-methylphenoxy)piperidine

Comparison: 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride stands out due to its unique cyclopropylamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

1-[(4-fluoro-2-methylphenoxy)methyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c1-8-6-9(12)2-3-10(8)14-7-11(13)4-5-11;/h2-3,6H,4-5,7,13H2,1H3;1H

InChI Key

AZWRMVORYZHECW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)OCC2(CC2)N.Cl

Origin of Product

United States

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